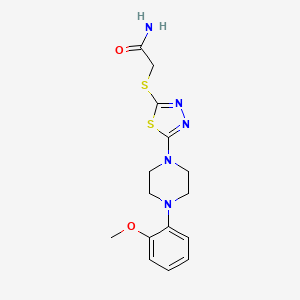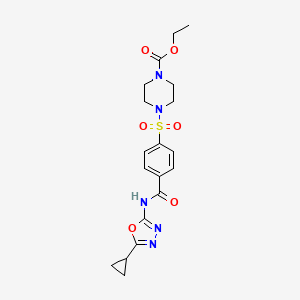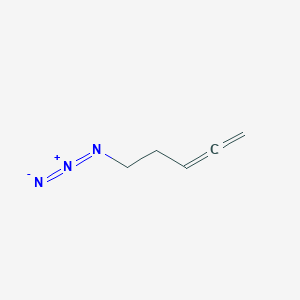![molecular formula C10H11NO4 B2940570 4-[Amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-90-8](/img/structure/B2940570.png)
4-[Amino(carboxy)methyl]-3-methylbenzoic acid
Vue d'ensemble
Description
4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular structure of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid is characterized by an amino group attached to a carbon atom immediately adjacent to the carboxylate group . The molecular weight is 151.16 .Applications De Recherche Scientifique
Application in Solid Phase Peptide Synthesis
Specific Scientific Field
Biochemistry and Medicinal Chemistry
Summary of the Application
5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, has been applied in the solid phase peptide synthesis . This compound presents various biological activities and shows great promise as peptidomimetics that can be used as therapeutic agents .
Methods of Application or Experimental Procedures
AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
Results or Outcomes
The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
Application in Selective Oxidation of Methyl Aromatics
Specific Scientific Field
Organic Chemistry and Catalysis
Summary of the Application
4-N,N-Dimethylaminopyridine (DMAP) has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues .
Methods of Application or Experimental Procedures
The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .
Results or Outcomes
The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP. The onium salt was well characterized by NMR .
Photocatalytic Amino Acid Modification
Specific Scientific Field
Organic Chemistry and Biochemistry
Summary of the Application
Photocatalysis has emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . These reactions are characterized by their mild, physiologically compatible conditions, greatly enhancing their usefulness for amino acid modification .
Methods of Application or Experimental Procedures
Photoredox catalysis is used for amino acid modification . The mild conditions reduce the chance of epimerisation of the α-carbon .
Results or Outcomes
The photocatalytic methods have been successfully applied to peptides, or even proteins . This opens up a wide range of possibilities for the modification of amino acids across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .
Carboxymethyl Chitosan-Based Hydrogels
Specific Scientific Field
Materials Science and Biomedical Engineering
Summary of the Application
Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . CMCS-based hydrogels exhibit outstanding physicochemical and biological properties, which makes them a material of choice for various biomedical applications .
Methods of Application or Experimental Procedures
CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .
Results or Outcomes
The hydrogels exhibit interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity . They have found applications particularly in drug delivery, tissue engineering, and wound dressing .
Enzymatic Cascade Systems for D-Amino Acid Synthesis
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
Enzymatic cascade systems have been developed for D-amino acid synthesis . These systems offer a green and sustainable approach for the production of D-amino acids, which are important building blocks in pharmaceuticals and agrochemicals .
Methods of Application or Experimental Procedures
The enzymatic cascade systems typically involve multiple enzymes working in tandem to convert L-amino acids to D-amino acids .
Results or Outcomes
The enzymatic cascade systems have shown high efficiency and selectivity in the synthesis of D-amino acids . They also offer the advantage of mild reaction conditions and reduced environmental impact compared to traditional chemical methods .
Safety And Hazards
The safety data sheet for a similar compound, 4-Amino-3-methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-[amino(carboxy)methyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861489 | |
| Record name | 4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)



![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)